Tetrafluorosuccinyl chloride
Overview
Description
Tetrafluorosuccinyl chloride is a chemical compound with the molecular formula C4Cl2F4O2 and a molecular weight of 226.94 g/mol . It is characterized by the presence of two chlorine atoms and four fluorine atoms attached to a succinyl backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrafluorosuccinyl chloride can be synthesized through the chlorination of tetrafluorosuccinic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where tetrafluorosuccinic acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and specialized equipment to handle the corrosive nature of the reactants and products. The reaction is conducted in a controlled environment to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Tetrafluorosuccinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form tetrafluorosuccinic acid and hydrochloric acid.
Reduction: It can be reduced to tetrafluorosuccinic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Tetrafluorosuccinic Acid: Formed through hydrolysis and reduction reactions.
Scientific Research Applications
Tetrafluorosuccinyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of fluorinated organic compounds.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: It is employed in the modification of polymers and other materials to impart fluorinated properties.
Biological Research: It is used in the preparation of fluorinated biomolecules for studying enzyme mechanisms and protein interactions
Mechanism of Action
The mechanism of action of tetrafluorosuccinyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Succinyl Chloride: Similar in structure but lacks fluorine atoms, making it less reactive.
Difluorosuccinyl Chloride: Contains fewer fluorine atoms, resulting in different reactivity and stability.
Trifluorosuccinyl Chloride: Intermediate reactivity compared to tetrafluorosuccinyl chloride.
Uniqueness
This compound is unique due to its high fluorine content, which imparts exceptional reactivity and stability. This makes it a valuable reagent in various chemical synthesis processes, particularly in the preparation of fluorinated compounds .
Properties
IUPAC Name |
2,2,3,3-tetrafluorobutanedioyl dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F4O2/c5-1(11)3(7,8)4(9,10)2(6)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSFZFHJQXODPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(=O)Cl)(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189066 | |
Record name | Tetrafluorosuccinyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356-15-0 | |
Record name | 2,2,3,3-Tetrafluorobutanedioyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrafluorosuccinyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrafluorosuccinyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluorosuccinyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrafluorosuccinyl chloride contribute to the unique properties of fluorine-enriched polyamide nanofiltration membranes?
A1: this compound serves as a crucial monomer in the synthesis of fluorine-enriched polyamide (FPA) used in nanofiltration membranes []. When reacted with piperazine, a cyclo-aliphatic diamine, through interfacial polymerization, it forms the FPA layer responsible for the membrane's selective filtration properties.
Q2: Can you elaborate on the impact of this compound on the membrane's charge properties and filtration performance?
A2: Despite not possessing fixed charged groups, the FPA membrane exhibits a uniform charge atmosphere due to the presence of fluorine atoms introduced by this compound []. This unique characteristic contributes to the membrane's intriguing separation behavior. While exhibiting low surface charge, as evidenced by low zeta potential values, the membrane demonstrates high Donnan-exclusion towards multivalent anions like sulfate ions []. This selectivity suggests a significant role of steric hindrance and the unique charge distribution arising from the fluorine atoms in the FPA structure, influencing the rejection of differently charged species.
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